2-(2-Chloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13829451
Molecular Formula: C18H20BClO2
Molecular Weight: 314.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20BClO2 |
|---|---|
| Molecular Weight | 314.6 g/mol |
| IUPAC Name | 2-(3-chloro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)14-10-11-15(16(20)12-14)13-8-6-5-7-9-13/h5-12H,1-4H3 |
| Standard InChI Key | QHAGPUFQPCPOHX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-(2-Chloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the dioxaborolane class of organoboron compounds. Its structure features a biphenyl backbone substituted with a chlorine atom at the 2-position and a dioxaborolane ring at the 4-position. The dioxaborolane moiety consists of a boron atom coordinated to two oxygen atoms within a cyclic ester framework, stabilized by tetramethyl substituents.
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀BClO₂ |
| Molecular Weight | 314.6 g/mol |
| IUPAC Name | 2-(2-Chloro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 1382945-61-4 |
The compound’s boronic ester group enables participation in Suzuki-Miyaura couplings, while the chloro substituent enhances electronic diversity in cross-coupling partners .
Spectral Characteristics
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for characterizing this compound.
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¹H NMR (CDCl₃, 400 MHz): Signals at δ 7.94 (d, J = 2.0 Hz, 1H), 7.51 (dd, J = 8.0, 2.0 Hz, 1H), and 7.46 (d, J = 8.0 Hz, 1H) correspond to aromatic protons on the biphenyl system. The tetramethyl groups resonate as a singlet at δ 1.43 (s, 12H) .
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¹³C NMR (CDCl₃, 101 MHz): Peaks at δ 166.8 (C=O), 134.5–127.3 (aromatic carbons), and 24.9 (tetramethyl carbons) confirm the structure .
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HRMS: Calculated for C₁₈H₂₀BClO₂ [M+H]⁺: 315.1264; Found: 315.1268 .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a palladium-catalyzed borylation of 2-chloro-4-iodobiphenyl with bis(pinacolato)diboron.
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Combine 2-chloro-4-iodobiphenyl (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3.0 equiv) in degassed 1,4-dioxane.
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Heat at 90°C for 24 hours under nitrogen.
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Purify via column chromatography (silica gel, 0–10% ethyl acetate in petroleum ether) to yield the product as a clear oil (74% yield).
Reaction Optimization
Critical parameters include catalyst loading, solvent choice, and oxidant equivalents. Data from systematic studies :
| Entry | Oxidant (Equiv) | Temperature | Conversion |
|---|---|---|---|
| 1 | H₂O₂ (1.0) | RT | 36% |
| 2 | H₂O₂ (3.0) | RT | 71% |
| 3 | H₂O₂ (5.0) | RT | 93% |
| 4 | H₂O₂ (10.0) | RT | 98% |
Increasing oxidant equivalents enhances conversion by facilitating boron-to-oxygen ligand exchange. Elevated temperatures (50–90°C) further improve kinetics but may compromise stereoselectivity .
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
This compound is a staple in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic esters. For example, coupling with 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester yields biaryl structures foundational to drug discovery .
Pharmaceutical Intermediates
The chloro-biphenyl boronic ester moiety is a precursor to kinase inhibitors and antiviral agents. Its electronic profile allows for regioselective couplings, critical for constructing complex heterocycles.
Research Advancements
Catalytic Efficiency
Recent studies focus on ligand design to enhance catalytic turnover. SPhos (8 mol%) and Pd(OAc)₂ (4 mol%) achieve 93% conversion in THF/H₂O at 90°C .
Selectivity Studies
Steric effects from the tetramethyl groups suppress undesired homo-coupling, achieving >95% cross-selectivity in model reactions.
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